molecular formula C12H14ClF2NO3 B13451970 3-Amino-1-[3-(difluoromethoxy)phenyl]cyclobutane-1-carboxylic acid hydrochloride

3-Amino-1-[3-(difluoromethoxy)phenyl]cyclobutane-1-carboxylic acid hydrochloride

Cat. No.: B13451970
M. Wt: 293.69 g/mol
InChI Key: VRSKKUUEXDTGIP-UHFFFAOYSA-N
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Description

3-Amino-1-[3-(difluoromethoxy)phenyl]cyclobutane-1-carboxylic acid hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a cyclobutane ring substituted with an amino group, a difluoromethoxyphenyl group, and a carboxylic acid group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-[3-(difluoromethoxy)phenyl]cyclobutane-1-carboxylic acid hydrochloride typically involves multiple steps, starting from commercially available precursors

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-[3-(difluoromethoxy)phenyl]cyclobutane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

3-Amino-1-[3-(difluoromethoxy)phenyl]cyclobutane-1-carboxylic acid hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-[3-(difluoromethoxy)phenyl]cyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used as an intermediate in the synthesis of fungicides.

    3-(Difluoromethyl)phenylacetic acid: Known for its use in pharmaceuticals and agrochemicals.

Uniqueness

3-Amino-1-[3-(difluoromethoxy)phenyl]cyclobutane-1-carboxylic acid hydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its difluoromethoxy group imparts distinct chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H14ClF2NO3

Molecular Weight

293.69 g/mol

IUPAC Name

3-amino-1-[3-(difluoromethoxy)phenyl]cyclobutane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C12H13F2NO3.ClH/c13-11(14)18-9-3-1-2-7(4-9)12(10(16)17)5-8(15)6-12;/h1-4,8,11H,5-6,15H2,(H,16,17);1H

InChI Key

VRSKKUUEXDTGIP-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C2=CC(=CC=C2)OC(F)F)C(=O)O)N.Cl

Origin of Product

United States

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